molecular formula C11H8BrNO2 B6253982 2-(bromomethyl)-1-nitronaphthalene CAS No. 76636-03-8

2-(bromomethyl)-1-nitronaphthalene

Cat. No.: B6253982
CAS No.: 76636-03-8
M. Wt: 266.1
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Description

2-(Bromomethyl)-1-nitronaphthalene is a halogenated nitroaromatic compound with the molecular formula C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol. Structurally, it consists of a naphthalene backbone substituted with a nitro group (-NO₂) at the 1-position and a bromomethyl (-CH₂Br) group at the 2-position. This combination of electron-withdrawing (nitro) and reactive alkylating (bromomethyl) groups makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.

For example, Bergman et al. synthesized nitro-substituted naphthalenes via electrophilic substitution reactions, which could be adapted for this compound .

Properties

CAS No.

76636-03-8

Molecular Formula

C11H8BrNO2

Molecular Weight

266.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-nitronaphthalene typically involves a multi-step process. One common method starts with the nitration of naphthalene to form 1-nitronaphthalene. This is followed by a bromination reaction to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-nitronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives like 2-(aminomethyl)-1-nitronaphthalene.

    Reduction: Formation of 2-(bromomethyl)-1-aminonaphthalene.

    Oxidation: Formation of oxidized naphthalene derivatives.

Scientific Research Applications

2-(Bromomethyl)-1-nitronaphthalene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-nitronaphthalene in chemical reactions involves the reactivity of the bromomethyl and nitro groups. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The nitro group can undergo reduction to form amines, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(bromomethyl)-1-nitronaphthalene with structurally related naphthalene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications Reference
This compound C₁₁H₈BrNO₂ 266.09 1-NO₂, 2-CH₂Br Alkylating agent, intermediate N/A
1-Bromo-2-nitronaphthalene C₁₀H₆BrNO₂ 252.07 1-Br, 2-NO₂ MP: 98–99°C; OLED materials
7-Bromo-1-nitronaphthalene C₁₀H₆BrNO₂ 252.07 1-NO₂, 7-Br Synthetic intermediate (Bergman et al.)
1-Bromo-2-(bromomethyl)naphthalene C₁₁H₈Br₂ 292.98 1-Br, 2-CH₂Br Higher halogen content; reactive

Toxicity and Handling

While specific toxicological data for this compound are absent, related naphthalene derivatives (e.g., 1-methylnaphthalene) exhibit systemic effects, including hepatic and renal toxicity ().

Market and Industrial Relevance

Nitro-substituted naphthalenes, such as 1-nitronaphthalene (CAS 86-57-7), are commercially significant in dyes and agrochemicals (). While this compound’s market data are unavailable, its structural analogues (e.g., 1-bromo-2-nitronaphthalene) are valued in OLED manufacturing, suggesting niche industrial applications .

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